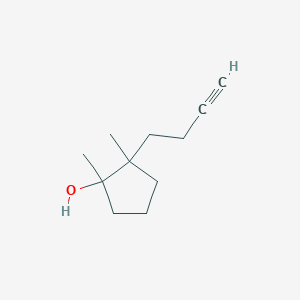
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is subjected to alkylation with but-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at a temperature of around 0-5°C to prevent side reactions.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone.
Reduction: 2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol or 2-(Butyl)-1,2-dimethylcyclopentan-1-ol.
Substitution: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Butyl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-but-3-ynyl-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(10,3)12/h1,12H,5-9H2,2-3H3 |
InChI-Schlüssel |
RDIXMWLULHKMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(C)O)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


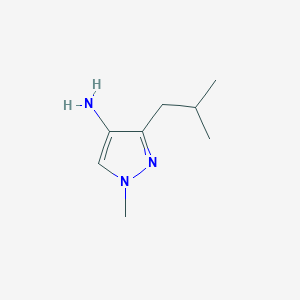
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
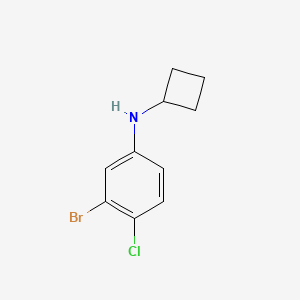
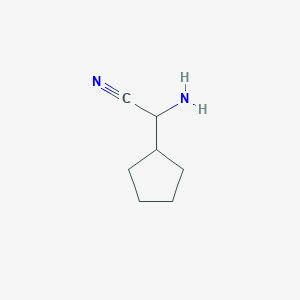


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
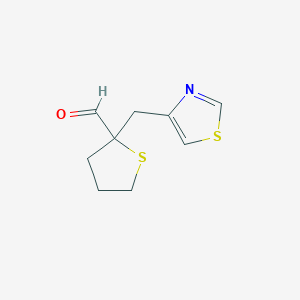
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)

